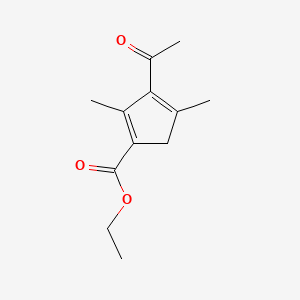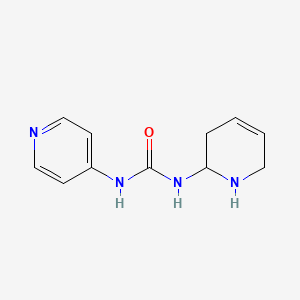
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea is a synthetic organic compound that features a pyridine ring and a tetrahydropyridine ring connected by a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea typically involves the reaction of a pyridine derivative with a tetrahydropyridine derivative in the presence of a urea-forming reagent. Common reagents include isocyanates or carbamoyl chlorides. The reaction conditions often require a solvent such as dichloromethane or acetonitrile and may be catalyzed by a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative, while reduction could yield a piperidine derivative.
Scientific Research Applications
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)-3-(piperidin-2-yl)urea: Similar structure but with a fully saturated piperidine ring.
1-(Pyridin-4-yl)-3-(pyridin-2-yl)urea: Similar structure but with two pyridine rings.
Uniqueness
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea is unique due to the presence of both a pyridine and a tetrahydropyridine ring, which may confer distinct chemical and biological properties compared to its fully saturated or fully aromatic analogs.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-pyridin-4-yl-3-(1,2,3,6-tetrahydropyridin-2-yl)urea |
InChI |
InChI=1S/C11H14N4O/c16-11(14-9-4-7-12-8-5-9)15-10-3-1-2-6-13-10/h1-2,4-5,7-8,10,13H,3,6H2,(H2,12,14,15,16) |
InChI Key |
QRTWUGDVZHDWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCNC1NC(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


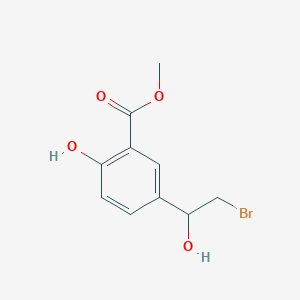
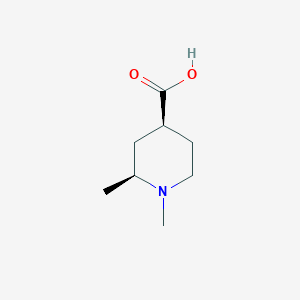
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
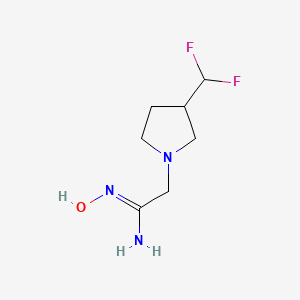
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
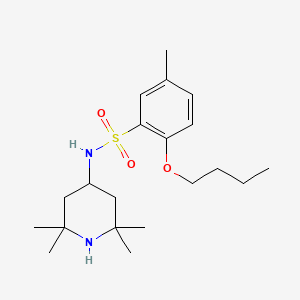
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
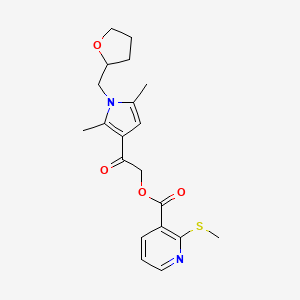
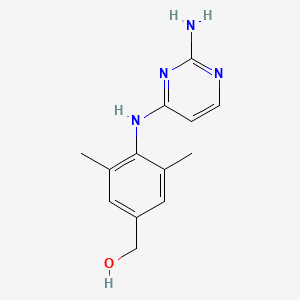
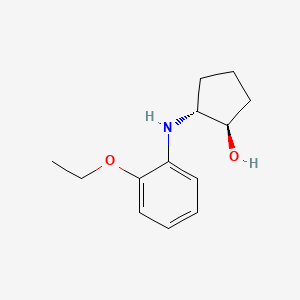
![2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B13365940.png)
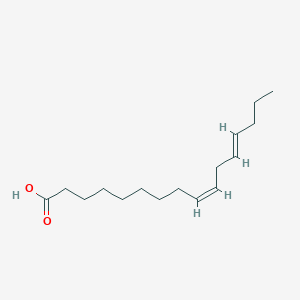
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
